Cas no 2171255-14-2 (3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid)

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid structure
2171255-14-2 structure
商品名:3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid
CAS番号:2171255-14-2
MF:C27H32N2O5
メガワット:464.553387641907
CID:6592724
PubChem ID:165961958

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid
    • EN300-1566701
    • 3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
    • 2171255-14-2
    • インチ: 1S/C27H32N2O5/c1-18(25(32)29-27(16-13-24(30)31)14-7-2-8-15-27)28-26(33)34-17-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,18,23H,2,7-8,13-17H2,1H3,(H,28,33)(H,29,32)(H,30,31)/t18-/m1/s1
    • InChIKey: SOSNPAXQZJOLNQ-GOSISDBHSA-N
    • ほほえんだ: O=C([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(CCC(=O)O)CCCCC1

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 713
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 105Ų

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1566701-0.05g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
2171255-14-2
0.05g
$2306.0 2023-05-23
Enamine
EN300-1566701-0.25g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
2171255-14-2
0.25g
$2525.0 2023-05-23
Enamine
EN300-1566701-1.0g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
2171255-14-2
1g
$2745.0 2023-05-23
Enamine
EN300-1566701-0.5g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
2171255-14-2
0.5g
$2635.0 2023-05-23
Enamine
EN300-1566701-0.1g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
2171255-14-2
0.1g
$2415.0 2023-05-23
Enamine
EN300-1566701-1000mg
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
2171255-14-2
1000mg
$914.0 2023-09-24
Enamine
EN300-1566701-2500mg
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
2171255-14-2
2500mg
$1791.0 2023-09-24
Enamine
EN300-1566701-2.5g
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
2171255-14-2
2.5g
$5380.0 2023-05-23
Enamine
EN300-1566701-10000mg
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
2171255-14-2
10000mg
$3929.0 2023-09-24
Enamine
EN300-1566701-50mg
3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}propanoic acid
2171255-14-2
50mg
$768.0 2023-09-24

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid 関連文献

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acidに関する追加情報

Introduction to 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic Acid (CAS No. 2171255-14-2)

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid, identified by its CAS number 2171255-14-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structure, which includes a cyclohexyl ring, an amino acid derivative, and a fluorene moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for various therapeutic applications.

The molecular structure of 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid is highly complex, featuring multiple chiral centers and heterocyclic components. The fluorene group, in particular, is known for its stability and luminescent properties, which have made it a valuable component in the development of fluorescent probes and imaging agents. Additionally, the methoxycarbonyl group enhances the compound's solubility and bioavailability, which are critical factors in drug design.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The combination of cyclohexyl and amino acid derivatives in 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid suggests potential applications in the treatment of neurological disorders, inflammation, and other chronic conditions. Studies have shown that such compounds can interact with specific biological targets, modulating pathways that are implicated in disease progression.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The structural features of 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid allow for fine-tuning its pharmacokinetic and pharmacodynamic properties. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with improved efficacy and reduced side effects. These efforts have been supported by advancements in synthetic chemistry, enabling the efficient preparation of complex molecules like this one.

The fluorene moiety in particular has been extensively studied for its role in enhancing the binding affinity and selectivity of drug candidates. In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated that fluorene-based compounds exhibit superior performance in targeting specific enzymes involved in cancer metabolism. This finding aligns with broader trends in oncology research, where novel molecular entities are being explored to overcome resistance to existing therapies.

The cyclohexyl ring contributes to the compound's steric bulk, which can be strategically employed to improve binding interactions with biological targets. This feature is particularly relevant in the context of protein-protein interactions, where precise spatial orientation is crucial for efficacy. By incorporating cyclohexyl groups into drug-like molecules, chemists can modulate binding affinities and selectivity profiles, leading to more effective therapeutic agents.

The amino acid derivative component of 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid adds another layer of complexity to its biological activity. Amino acids are fundamental building blocks of proteins and play a critical role in cellular signaling pathways. By designing molecules that mimic or interact with amino acid derivatives, researchers can develop drugs that target specific enzymatic or receptor-mediated processes. This approach has been successful in treating a wide range of diseases, including metabolic disorders and infectious diseases.

In conclusion, 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}propanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation medicines.

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